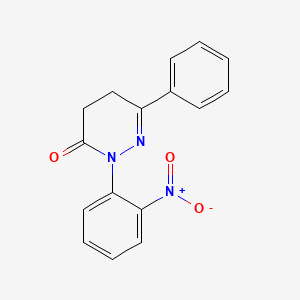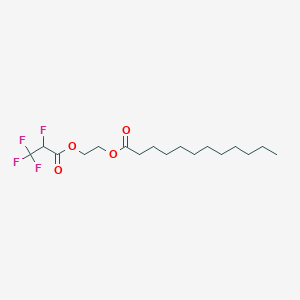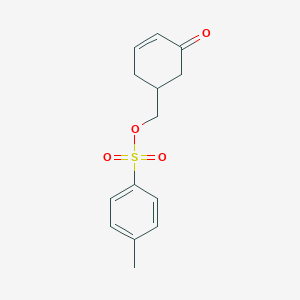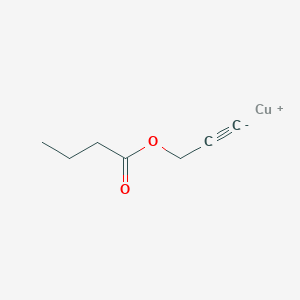
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or azides.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the separation and purification of metal ions from industrial waste streams.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is crucial for its applications in ion transport and separation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a similar structure but different ring size.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six ether groups in the ring.
Uniqueness
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is unique due to the presence of the 2-phenyl-1,3-dioxan-5-yl group, which imparts additional stability and specificity in its complexation behavior. This makes it particularly useful in applications requiring selective ion binding and transport.
Propriétés
Numéro CAS |
109773-61-7 |
|---|---|
Formule moléculaire |
C21H32O7 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
15-(2-phenyl-1,3-dioxan-5-yl)-1,4,7,10,13-pentaoxacyclohexadecane |
InChI |
InChI=1S/C21H32O7/c1-2-4-18(5-3-1)21-27-16-20(17-28-21)19-14-25-12-10-23-8-6-22-7-9-24-11-13-26-15-19/h1-5,19-21H,6-17H2 |
Clé InChI |
DXAINIHSRPGJAM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCC(COCCOCCO1)C2COC(OC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)


![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)




![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)

